
bay 11-7085
Vue d'ensemble
Description
BAY 11-7085 est un composé chimique connu pour son rôle d'inhibiteur de l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Il est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la phosphorylation de l'inhibiteur du facteur nucléaire kappa B alpha (IκBα), empêchant ainsi l'activation de NF-κB . Ce composé a montré un potentiel dans diverses applications biologiques et médicales, en particulier dans l'étude de l'inflammation, du cancer et d'autres maladies impliquant les voies de signalisation NF-κB .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
BAY 11-7085 peut être synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement la réaction du chlorure de 4-tert-butylbenzènesulfonyle avec l'acrylonitrile en présence d'une base, telle que la triéthylamine, pour former le produit souhaité . Les conditions réactionnelles exigent généralement une température contrôlée et une atmosphère inerte pour prévenir les réactions secondaires indésirables.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche et des installations de fabrication chimique utilisant des techniques de synthèse organique standard. Le processus implique l'adaptation à grande échelle des procédures de synthèse en laboratoire tout en garantissant la pureté et la qualité du produit final par des mesures rigoureuses de contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions
BAY 11-7085 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes sulfonyle et nitrile. Il peut également participer à des réactions d'addition dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols. Les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Réactions d'addition : Des réactifs tels que l'hydrogène ou les halogènes peuvent être utilisés dans des conditions contrôlées pour s'additionner à la double liaison présente dans le composé.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés sulfonamides, tandis que les réactions d'addition avec l'hydrogène peuvent entraîner la réduction du groupe nitrile en amine .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier l'inhibition de l'activation de NF-κB et ses effets en aval.
Mécanisme d'action
This compound exerce ses effets en inhibant de manière irréversible la phosphorylation de l'IκBα, ce qui empêche l'activation de NF-κB . Cette inhibition entraîne une diminution de l'expression des gènes cibles de NF-κB impliqués dans l'inflammation, l'adhésion cellulaire et la survie . Le composé active également les kinases de protéines activées par les mitogènes (MAPKs) et induit l'apoptose dans divers types de cellules .
Applications De Recherche Scientifique
Anti-inflammatory Applications
BAY 11-7085 has been shown to inhibit the phosphorylation of IκBα, leading to the inactivation of NF-κB. This mechanism underlies its anti-inflammatory effects in various models:
- Asthma Models : In mouse models of asthma, this compound significantly reduced inflammation by inhibiting NF-κB activity, which is crucial for the expression of pro-inflammatory cytokines .
- Rheumatic Diseases : Studies indicate that this compound induces apoptosis in human synovial fibroblasts, suggesting its potential for treating conditions characterized by synovial proliferation, such as rheumatoid arthritis .
Study | Model | Findings |
---|---|---|
Asthma Model | Mouse | Reduced inflammation and cytokine expression |
Rheumatic Disease Model | Human Synovial Cells | Induced apoptosis and inhibited cell proliferation |
Cancer Therapeutics
The compound exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines:
- Chondrocytes and Synovial Fibroblasts : this compound was found to activate glucocorticoid receptors and induce autophagy, which precedes apoptosis in these cells .
- Leukemic Eosinophils : Research demonstrated that this compound treatment resulted in the inhibition of NF-κB, leading to increased sensitivity of leukemic eosinophils to apoptosis .
Cancer Type | Cell Line | Mechanism of Action |
---|---|---|
Rheumatoid Arthritis | Synovial Fibroblasts | Induction of autophagy and apoptosis |
Leukemia | Eosinophils | NF-κB inhibition leading to enhanced apoptosis |
Antimicrobial Properties
Recent studies have identified this compound as an effective antimicrobial agent against multidrug-resistant pathogens:
- Staphylococcus aureus and Candida spp. : The compound showed bactericidal activity with a minimum inhibitory concentration (MIC) as low as 4 μg/ml against resistant strains. It also inhibited biofilm formation, which is a significant challenge in treating chronic infections .
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Bactericidal activity |
Candida albicans | 0.5 - 1 | Inhibition of biofilm formation |
Case Studies and Research Findings
Several studies have explored the implications of this compound in different research contexts:
- A study published in Frontiers in Pharmacology highlighted its effectiveness against biofilms formed by multidrug-resistant bacteria and yeast pathogens associated with chronic wounds .
- Another investigation found that this compound could enhance the effects of other chemotherapeutic agents when used in combination, indicating potential for synergistic therapy .
Mécanisme D'action
BAY 11-7085 exerts its effects by irreversibly inhibiting the phosphorylation of IκBα, which prevents the activation of NF-κB . This inhibition leads to a decrease in the expression of NF-κB target genes involved in inflammation, cell adhesion, and survival . The compound also activates mitogen-activated protein kinases (MAPKs) and induces apoptosis in various cell types .
Comparaison Avec Des Composés Similaires
Composés similaires
BAY 11-7082 : Un autre inhibiteur de l'activation de NF-κB avec un mécanisme d'action similaire.
JSH-23 : Un inhibiteur sélectif de NF-κB qui empêche sa translocation vers le noyau.
Unicité
BAY 11-7085 est unique en raison de son inhibition irréversible de la phosphorylation de l'IκBα, qui fournit une suppression soutenue de l'activation de NF-κB . Cette propriété le rend particulièrement utile dans les études nécessitant une inhibition à long terme de la signalisation NF-κB .
Activité Biologique
Bay 11-7085 is a compound recognized for its significant biological activities, particularly as an irreversible inhibitor of the NF-κB signaling pathway. This article delves into its various biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically identified as (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile.
- Mechanism of Action : It primarily functions by inhibiting TNF-α-stimulated IκBα phosphorylation, leading to decreased NF-κB activity, which is crucial for regulating inflammation and cell survival pathways .
1. Inhibition of Inflammation
This compound has been shown to effectively inhibit inflammatory responses in various cell types. Its action leads to reduced expression of adhesion molecules and pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
2. Induction of Autophagy and Apoptosis
Research indicates that this compound induces autophagy in human synovial fibroblasts, which precedes apoptosis. The compound promotes the phosphorylation of glucocorticoid receptors (GR) and the degradation of GR, thereby enhancing apoptotic signaling pathways .
Table 1: Effects of this compound on Cell Lines
Cell Line | Effect | Mechanism |
---|---|---|
Human Synovial Fibroblasts | Induces apoptosis | Autophagy induction, GR downregulation |
Articular Chondrocytes | Promotes cell death | NF-κB pathway inhibition |
Macrophages | Reduces inflammation | Inhibition of NF-κB |
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi. It has been particularly effective against Staphylococcus aureus and Candida species, exhibiting minimum inhibitory concentrations (MICs) as low as 0.5–4 μg/ml .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Bactericidal |
Candida albicans | 0.5–1 | Antifungal |
VRSA | 4 | Inhibits biofilm formation |
Study on Synovial Fibroblasts
In a study examining the effects of this compound on human synovial fibroblasts, it was found that the compound induced significant apoptotic effects through autophagy activation. The presence of autophagosomal markers such as LC3B-II indicated that autophagy plays a critical role in mediating the compound's cytotoxic effects .
Antibiofilm Activity
Another study assessed the potential of this compound in combating biofilms associated with chronic wounds. The compound was effective in inhibiting initial cell attachment and biofilm formation in polymicrobial cultures involving C. albicans and S. aureus. This suggests its utility in treating infections where biofilm formation poses a significant challenge .
Q & A
Basic Research Questions
Q. What is the primary mechanism by which BAY 11-7085 inhibits NF-κB signaling?
this compound acts as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation, stabilizing IκBα and preventing NF-κB nuclear translocation. This inhibition occurs with an IC50 of ~10 μM, as demonstrated in HUVEC cells and validated via Western blotting and reporter gene assays. The compound also suppresses downstream NF-κB targets like E-selectin, VCAM-1, and ICAM-1 .
Q. What are the standard in vitro concentrations of this compound for NF-κB inhibition?
Typical concentrations range from 5–10 μM, depending on cell type and assay. For example:
- ICAM-1/VCAM-1 suppression : 5–10 μM in endothelial cells .
- Cell proliferation assays : 10 μM to induce G0/G1 cell cycle arrest in ovarian endometriotic stromal cells (ECSCs) .
- Apoptosis induction : 10 μM activates caspases-3, -8, and -9 in ECSCs .
Q. How can researchers validate NF-κB inhibition in experimental models using this compound?
Key methods include:
- Reporter gene assays (e.g., luciferase-based NF-κB reporters) .
- qPCR/Western blotting for NF-κB target genes (e.g., IL-6, IL-12p40) .
- Immunohistochemistry to assess nuclear translocation of phosphorylated NF-κB p65 .
Advanced Research Questions
Q. How does this compound interact with the PI3K/AKT pathway in cancer models?
this compound suppresses PI3K/AKT signaling by upregulating PTEN, a tumor suppressor, and inhibiting AKT phosphorylation. In osteosarcoma (OS) cells, this dual inhibition disrupts the NF-κB/PTEN/PI3K/AKT axis, reducing tumor cell proliferation, migration, and invasion .
Q. What experimental contradictions exist regarding this compound’s cell-type specificity?
- Pro-apoptotic effects : Strong in ECSCs (66% viability reduction at 10 μM) but weaker in normal endometrial stromal cells (NESCs: 54.7% reduction) .
- Antimicrobial activity : Effective against S. aureus biofilms but inactive against P. aeruginosa and K. pneumoniae .
- Toxicity : No cytotoxicity in HUVECs at 10 μM but induces apoptosis in cancer cells via caspase activation .
Q. How can this compound be used to study pathway crosstalk in inflammatory diseases?
In Campylobacter jejuni infection models, this compound reduces IL-12p40 and IL-6 expression by blocking NF-κB, highlighting its role in modulating cytokine-driven inflammation . For arthritis models, it suppresses edema in murine adjuvant-induced arthritis via dose-dependent NF-κB inhibition .
Q. What are the optimal in vivo dosing strategies for this compound in preclinical models?
- Meningitis models : 20 mg/kg intraperitoneal injection reduces cerebrospinal fluid (CSF) leukocytosis and blood-brain barrier permeability .
- Cancer xenografts : 10 mg/kg enhances paclitaxel efficacy in suppressing tumor growth and metastasis .
- Arthritis models : 5–20 mg/kg reduces paw swelling in mice .
Q. Methodological Considerations
Q. How to address solubility challenges with this compound in cell culture?
this compound is sparingly soluble in aqueous buffers (<1 mg/mL). Recommended protocols:
- Dissolve in DMSO (50 mg/mL stock) with brief sonication.
- For in vivo studies, use formulations with PEG300 or Tween80 .
- Avoid repeated freeze-thaw cycles; store at -80°C for long-term stability .
Q. What controls are critical when analyzing this compound-induced apoptosis?
- Include caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis.
- Monitor Bcl-2 family proteins (e.g., Bcl-XL downregulation) via immunoblotting .
- Use cell cycle analysis (e.g., propidium iodide staining) to validate G0/G1 arrest .
Q. How to resolve discrepancies in NF-κB inhibition across studies?
Variability may arise from:
- Cell-specific IκBα degradation kinetics (e.g., faster turnover in immune cells).
- Off-target effects : this compound reversibly activates MAP kinases in some contexts .
- Dose optimization : Titrate concentrations using pilot IC50 assays .
Q. Data Reproducibility and Validation
Q. How to ensure reproducibility in this compound-mediated NF-κB studies?
- Standardize TNF-α stimulation time (e.g., 30 min pre-treatment with this compound) .
- Validate findings with genetic NF-κB knockdown (e.g., siRNA or CRISPR).
- Cross-verify using alternative inhibitors (e.g., IKK inhibitors) .
Q. What are the limitations of using this compound in long-term in vivo studies?
- Toxicity : Monitor organ distribution and hematological parameters due to its broad NF-κB inhibition .
- Pharmacokinetics : Short half-life necessitates frequent dosing; consider sustained-release formulations .
Q. Emerging Applications
Q. Can this compound sensitize cells to radiotherapy or chemotherapy?
Yes. In primary effusion lymphoma (PEL), this compound synergizes with LY294002 (PI3K inhibitor) to enhance apoptosis via downregulation of survivin and XIAP . In HTLV-1-infected cells, it potentiates AZT-induced apoptosis by modulating pro-/anti-apoptotic gene ratios .
Q. How does this compound affect microbial pathogenesis studies?
It inhibits S. aureus biofilm formation at sub-MIC concentrations (16 μM) but may stimulate biofilms in glucose-rich media, highlighting context-dependent effects .
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZGNPOHPFPER-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017376 | |
Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196309-76-9 | |
Record name | BAY 11-7085 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY 11-7085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY 11-7085 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.